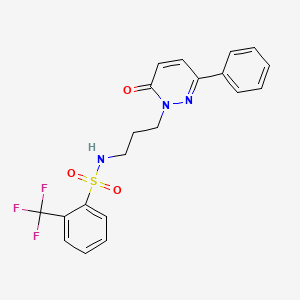

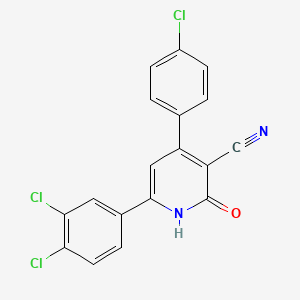

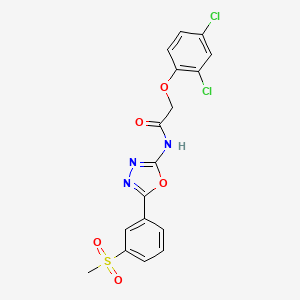

![molecular formula C16H14N4OS B2895634 4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole CAS No. 671199-35-2](/img/structure/B2895634.png)

4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of [1,2,4]Triazolo[4,3-a]quinoxaline . Quinoxaline derivatives have been used as a template for ongoing research .

Synthesis Analysis

The synthesis of related compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of related compounds was confirmed by different spectral data and elemental analyses .Chemical Reactions Analysis

The new compounds were synthesized via aromatic nucleophilic substitution . The Michael reaction has also been used in the synthesis of related compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds were studied using various methods . For example, the DNA-binding affinities of some compounds were evaluated .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Researchers have synthesized a series of [1,2,4] triazole [4,3-b] [1,2,4,5] tetrazine derivatives, including compounds structurally related to 4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole, demonstrating notable anticancer activities against various cancer cell lines such as human lung cancer, colorectal adenocarcinoma, and human colon carcinoma (Pei et al., 2022). Furthermore, another study synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives aiming to enhance anticancer activity, achieving promising results in vitro against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015).

Antimicrobial Activity

Compounds bearing the triazoloquinoline core have been evaluated for their antimicrobial efficacy. For instance, novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety demonstrated pronounced cancer cell growth inhibitory effects and showcased potential as antimicrobial agents with specific derivatives eliciting significant antibacterial activity (Korcz et al., 2018). Additionally, some newly synthesized 3,4,5-trisubstituted 1,2,4-triazole derivatives were studied for their antimicrobial activity, with certain compounds showing higher antifungal than antibacterial activity, suggesting their utility in addressing microbial infections (Yurttaş et al., 2020).

Antitubercular Agents

The exploration of triazoloquinoline derivatives extends to the search for novel antitubercular agents. A series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines were synthesized and showed significant antitubercular activity, highlighting the potential of such compounds in contributing to the fight against tuberculosis (Sekhar et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to interact with dna and the PCAF protein , which are crucial for cellular functions .

Mode of Action

The compound is likely to interact with its targets through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, disrupting the DNA structure and interfering with processes such as replication and transcription . This can lead to cell death, making the compound potentially useful as an anticancer agent .

Biochemical Pathways

It’s plausible that the compound could affect pathways related to dna replication and transcription due to its potential intercalative properties . Disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Similar compounds have been found to exhibit cytotoxicity at certain concentrations , suggesting that they can be absorbed and distributed within the body to reach their target sites.

Result of Action

The result of the compound’s action is likely to be cell death, particularly in cancer cells . This is due to the disruption of DNA structure and function, which can lead to cell cycle arrest and apoptosis . Some derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have shown promising anticancer activities against various cancer cell lines .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,5-dimethyl-4-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanylmethyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c1-10-13(11(2)21-19-10)9-22-16-18-17-15-8-7-12-5-3-4-6-14(12)20(15)16/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRGIKMRXSNQRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

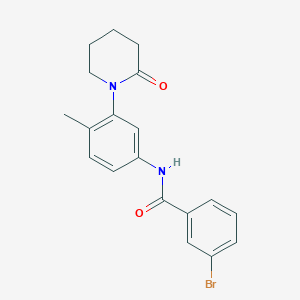

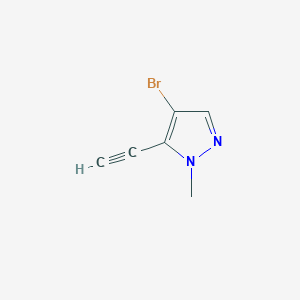

![1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2895551.png)

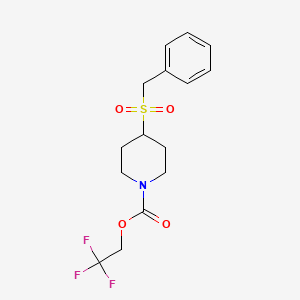

![2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile](/img/structure/B2895557.png)

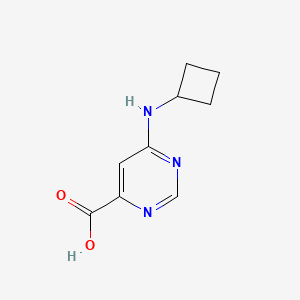

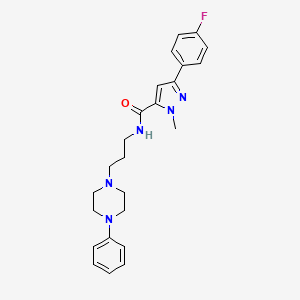

![N-(2,4-dichlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazole-1-carboxamide](/img/structure/B2895561.png)

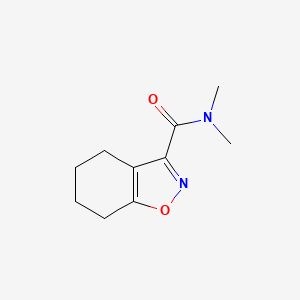

![1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2895563.png)

![N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2895568.png)